molecular formula C8H11F4N3 B13639501 3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine CAS No. 1006486-98-1

3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine

Cat. No.: B13639501
CAS No.: 1006486-98-1
M. Wt: 225.19 g/mol
InChI Key: HCAVZFKBRUOQMS-UHFFFAOYSA-N
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Description

Properties

CAS No.

1006486-98-1

Molecular Formula

C8H11F4N3

Molecular Weight

225.19 g/mol

IUPAC Name

3,5-dimethyl-1-(2,2,3,3-tetrafluoropropyl)pyrazol-4-amine

InChI

InChI=1S/C8H11F4N3/c1-4-6(13)5(2)15(14-4)3-8(11,12)7(9)10/h7H,3,13H2,1-2H3

InChI Key

HCAVZFKBRUOQMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C(F)F)(F)F)C)N

Origin of Product

United States

Preparation Methods

Alkylation of 3,5-Dimethylpyrazole with 2,2,3,3-Tetrafluoropropyl Halides or Amines

One common approach involves nucleophilic substitution where 3,5-dimethylpyrazole acts as a nucleophile reacting with 2,2,3,3-tetrafluoropropyl amine or halide derivatives under controlled conditions:

  • Reactants: 3,5-dimethylpyrazole and 2,2,3,3-tetrafluoropropyl amine or halide (e.g., bromide or chloride)
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity
  • Conditions: Heating at elevated temperatures (typically 80–120 °C) to promote substitution while minimizing side reactions
  • Outcome: Formation of the N-substituted pyrazole with the tetrafluoropropyl group at the N1 position

This method benefits from straightforward reaction setup but requires careful temperature and solvent control to avoid decomposition or side product formation.

One-Pot Pyrazole Ring Formation Using Primary Amines and β-Diketones

An alternative and efficient method is the direct synthesis of the substituted pyrazole ring by condensation of a suitable primary amine bearing the tetrafluoropropyl group with a β-diketone precursor:

  • Reactants: 2,2,3,3-tetrafluoropropyl primary amine and 2,4-pentanedione (a β-diketone)
  • Reagents: Hydroxylamine derivatives such as O-(4-nitrobenzoyl)hydroxylamine to facilitate ring closure
  • Solvent: DMF or similar polar solvents
  • Conditions: Heating at approximately 85 °C for 1.5 hours
  • Workup: Chromatographic purification on silica gel or basic alumina using solvent gradients (e.g., hexane–ethyl acetate mixtures)

This method allows direct access to the this compound with moderate yields and good purity. It leverages the nucleophilicity of the amine and the electrophilicity of the β-diketone to form the pyrazole ring in a single step.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 80–120 °C Elevated temperature needed for substitution or ring closure
Solvent DMF, DMSO, or polar aprotic solvents Facilitates nucleophilic substitution and solubilizes reactants
Reaction Time 1.5 to 3 hours Sufficient for completion without excessive side reactions
Purification Chromatography on silica gel or alumina Gradient elution with hexane/ethyl acetate or pentane/ether mixtures
Yield Range 30–45% (depending on method and scale) Moderate yields typical for fluorinated pyrazole synthesis

Mechanistic Insights

  • The electron-withdrawing tetrafluoropropyl group stabilizes intermediates during nucleophilic substitution and ring formation.
  • In the one-pot synthesis, the primary amine condenses with the β-diketone to form a hydrazone intermediate, which undergoes cyclization facilitated by hydroxylamine derivatives.
  • Fluorine atoms influence the acidity of the pyrazole NH and the nucleophilicity of the amine, requiring adjustment of reaction conditions.

Summary of Key Research Findings

  • Direct alkylation of 3,5-dimethylpyrazole with tetrafluoropropyl amines under controlled heating and polar solvents is a viable route but may suffer from moderate yields due to side reactions.
  • One-pot condensation with β-diketones and primary tetrafluoropropyl amines in the presence of hydroxylamine derivatives provides a more streamlined synthesis, with yields around 30–45%.
  • Reaction optimization focuses on temperature control, solvent choice, and purification techniques to maximize yield and purity.
  • The fluorinated substituent imparts unique reactivity and stability profiles, necessitating specialized synthetic approaches.

Data Table: Representative Experimental Procedure Example

Step Description
Reactants 2,2,3,3-Tetrafluoropropyl amine (1.00 mmol)
β-Diketone 2,4-Pentanedione (1.10 mmol)
Additive O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol)
Solvent DMF (5.0 mL)
Reaction Temperature 85 °C
Reaction Time 1.5 hours
Workup Chromatography on silica gel (hexane–ethyl acetate gradient)
Product Yield ~40%
Product State Solid or oil depending on scale

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoropropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Electronic Effects

The pyrazole scaffold is highly modular, with substituents influencing electronic, steric, and pharmacokinetic properties. Below is a comparative breakdown:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,2,3,3-Tetrafluoropropyl C₈H₁₁F₄N₃ 225.19 High fluorine content; aliphatic, electron-withdrawing substituent .
3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine Isopropyl C₈H₁₅N₃ 153.23 Non-fluorinated; simple alkyl chain with minimal steric hindrance .
3,5-Dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine 3-Trifluoromethylbenzyl C₁₃H₁₄F₃N₃ 269.27 Aromatic ring with strong electron-withdrawing -CF₃ group .
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine 1-Naphthylmethyl C₁₇H₁₇N₃ 263.34 Bulky aromatic substituent; enhanced π-π interaction potential .
1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 2-Chlorobenzyl C₁₂H₁₄ClN₃ 235.71 Chlorine substituent induces inductive effects; moderate polarity .

Biological Activity

3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C8H10F4N2\text{C}_8\text{H}_{10}\text{F}_4\text{N}_2

It features a pyrazole ring substituted with a dimethyl group and a tetrafluoropropyl moiety. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific activities of this compound have been investigated in several studies.

Anticancer Activity

One notable study evaluated the anticancer potential of various pyrazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound showed promising activity against prostate cancer cells (PC-3) with IC50 values comparable to established drugs like Sorafenib .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (nM)
6fPC-326.1
SorafenibPC-330
6dPC-3Not specified

The mechanism by which pyrazole derivatives exert their anticancer effects often involves inhibition of key signaling pathways such as VEGFR-2. In vitro studies have shown that compounds similar to our target compound can inhibit VEGFR-2 with significant potency .

Case Studies

A case study published in the "Journal of Medicinal Chemistry" reported the synthesis and evaluation of various substituted pyrazoles. The study highlighted that modifications in the substituent groups significantly affected the biological activity. For instance, the introduction of halogen groups enhanced the anticancer properties .

Study Findings

The study synthesized several derivatives and tested them against a panel of cancer cell lines. The results indicated that certain substitutions led to improved selectivity and potency against specific cancer types.

Q & A

Q. Table 1: Comparative Properties of Fluorinated Pyrazole Derivatives

CompoundLogPLUMO (eV)Biological Activity (IC₅₀, μM)
Non-fluorinated analog1.2-1.225.3
2,2,3,3-Tetrafluoropropyl2.7-1.812.1
2,2,2-Trifluoroethyl2.4-1.618.7
Data derived from computational and enzymatic assays .

Advanced: What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:
Contradictions often arise from:

  • Experimental Variables : Differences in assay conditions (e.g., pH, solvent). Standardize assays using PBS (pH 7.4) and DMSO <0.1% .
  • Structural Nuances : Compare analogs (e.g., 3,5-dimethyl-1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-amine) via SAR tables (Table 1).
  • Data Validation :
    • Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
    • Use molecular docking (AutoDock Vina) to confirm binding poses. Mismatches between computational and experimental data suggest assay artifacts .

Advanced: How can computational methods predict the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Metabolite Prediction : Use software like Schrödinger’s Metabolism Module to identify likely oxidation sites (e.g., methyl groups on pyrazole).
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms via fluorometric assays. The tetrafluoropropyl group reduces CYP2D6 affinity (Ki > 10 μM vs. 2 μM for non-fluorinated analogs) .
  • Half-Life Estimation : Microsomal stability assays (rat liver microsomes, NADPH cofactor) show t₁/₂ = 45 minutes. Optimize by substituting CF₂ groups with CHF₂ to improve stability .

Basic: What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Limited data; assume acute toxicity (LD₅₀ ~300 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at -20°C under argon to prevent amine oxidation. Monitor via periodic NMR for degradation (e.g., new peaks at δ 8.0–8.5 ppm indicate imine formation) .
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.